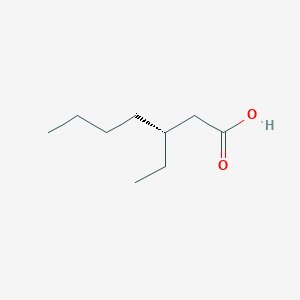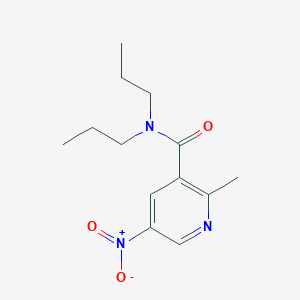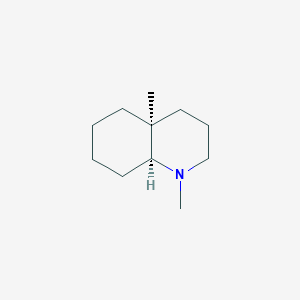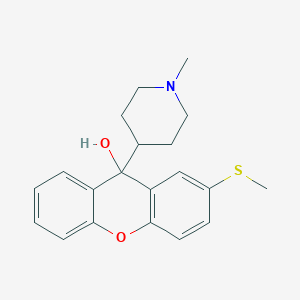![molecular formula C15H15N3O B14612375 Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]- CAS No. 59592-32-4](/img/structure/B14612375.png)
Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol is a complex organic compound that features a benzimidazole ring fused to an ethylphenol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol typically involves the oxidative condensation of p-nitrobenzaldehyde and 1,2-phenylenediamine in dimethylformamide (DMF) and nitrobenzene, followed by the reduction of the nitro group using sodium borohydride (NaBH4) in methanol (CH3OH) in the presence of copper chloride (CuCl) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions: 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, methanol, ethanol.
Substitution: Alkyl halides, solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial, antiparasitic, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to active sites of enzymes, inhibiting their activity.
類似化合物との比較
- 2-(4-Aminophenyl)benzimidazole
- 2-(1H-benzimidazol-2-yl)aniline
- 2-(1H-benzimidazol-2-yl)-1-phenylethanamine
Comparison: 4-[(2S)-2-Amino-2-(1H-benzimidazole-2-yl)ethyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties .
特性
CAS番号 |
59592-32-4 |
|---|---|
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC名 |
4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol |
InChI |
InChI=1S/C15H15N3O/c16-12(9-10-5-7-11(19)8-6-10)15-17-13-3-1-2-4-14(13)18-15/h1-8,12,19H,9,16H2,(H,17,18)/t12-/m0/s1 |
InChIキー |
JADRDLCJAMHPII-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)




![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)






![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
